molecular formula C11H13F2NO2 B11875790 Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate

Cat. No.: B11875790
M. Wt: 229.22 g/mol
InChI Key: MCVJOZJBVQCTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is an esterified amino acid derivative valued in organic and pharmaceutical research. The compound features a 2,6-difluorophenyl moiety, a structural feature common in active pharmaceutical ingredients and agrochemicals, which can influence the molecule's electronic properties, metabolic stability, and binding affinity . Its primary application is as a key synthetic intermediate or building block in the preparation of more complex molecules. Researchers may employ this compound in the development of potential therapeutic agents, as suggested by patent literature detailing the use of similar difluorophenyl-containing compounds in creating molecules with biological activity . The ethyl ester group protects the carboxylic acid functionality, making the molecule a versatile precursor that can be readily hydrolyzed to the acid or coupled with other moieties. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl 2-amino-3-(2,6-difluorophenyl)propanoate

InChI

InChI=1S/C11H13F2NO2/c1-2-16-11(15)10(14)6-7-8(12)4-3-5-9(7)13/h3-5,10H,2,6,14H2,1H3

InChI Key

MCVJOZJBVQCTIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1F)F)N

Origin of Product

United States

Preparation Methods

Step 1: Condensation of Diethyl Malonate with 2,6-Difluorobenzaldehyde

The reaction begins with the condensation of diethyl malonate and 2,6-difluorobenzaldehyde in anhydrous ethanol. Catalyzed by acetic acid and piperidine, this step forms a substituted diethyl 2-methylenemalonate intermediate. The use of 4 Å molecular sieves ensures the removal of water, driving the reaction to completion. Conditions include heating at 60°C for 10 hours under static conditions, achieving near-quantitative conversion as confirmed by 1H^1H NMR analysis.

Key reagents :

  • Diethyl malonate

  • 2,6-Difluorobenzaldehyde

  • Acetic acid (0.002 mol)

  • Piperidine (0.002 mol)

  • 4 Å molecular sieves (15 g)

Step 2: Reduction to Substituted Malonate Intermediate

The methylenemalonate intermediate undergoes reduction to yield a substituted malonate. Two methods are employed:

  • Catalytic hydrogenation : Using 10% palladium on charcoal under a hydrogen atmosphere (1 atm) in ethanol overnight.

  • Sodium borohydride reduction : Addition of NaBH4_4 (1.1 equiv) at 0°C, followed by acidification with acetic acid and extraction with ethyl acetate.

Both methods produce the malonate in high purity after filtration and solvent removal. Hydrogenation is preferred for scalability, while NaBH4_4 offers a safer alternative for small-scale syntheses.

Step 3: Oximation to α-Hydroxyimino Ester

The malonate is converted to an α-hydroxyimino ester via reaction with sodium ethoxide and isoamyl nitrite. Conducted at 0°C for 2 hours, this step introduces the oxime functional group. The crude product is purified via silica gel chromatography (cyclohexane/ethyl acetate, 4:1), yielding ethyl 3-(2,6-difluorophenyl)-2-(hydroxyimino)propanoate (2o) in 54% yield from the original aldehyde.

Reaction conditions :

  • Sodium ethoxide (21% in ethanol, 0.0493 mol)

  • Isoamyl nitrite (0.046 mol)

  • Temperature: 0°C

Alternative Synthetic Approaches

Michael Addition Strategies

A patent describing ethyl 3-(pyridin-2-ylamino)propanoate synthesis employs a Michael addition between ethyl acrylate and 2-aminopyridine, catalyzed by trifluoromethanesulfonic acid. Though structurally distinct, this highlights the potential for alternative nucleophilic additions to construct the amino ester backbone.

Data Tables: Reaction Conditions and Yields

Table 1: Summary of Key Synthetic Steps

StepReagents/ConditionsYieldKey Data
1Diethyl malonate, 2,6-difluorobenzaldehyde, EtOH, 60°C, 10hNear-quantitative1H^1H NMR confirms conversion
2Pd/C, H2_2, EtOH, 12h or NaBH4_4, 0°CHigh purityMethod-dependent workup
3NaOEt, isoamyl nitrite, 0°C, 2h54% (from aldehyde)Chromatography purification
4Reduction of oxime 2o94% (from oxime)Final product as oil

Table 2: Comparative Analysis of Reduction Methods

MethodCatalyst/SolventTemperatureAdvantages
Catalytic hydrogenationPd/C, EtOHAmbientScalable, high yield
Sodium borohydrideNaBH4_4, EtOH0°CSafer, no gas handling

Critical Analysis of Method Efficiency

The three-step route achieves an overall yield of 50.8% (54% × 94%) from 2,6-difluorobenzaldehyde, demonstrating robust efficiency. Key advantages include:

  • Reproducibility : Consistent yields across steps.

  • Scalability : Hydrogenation steps accommodate large batches.

  • Purity : Minimal byproducts due to controlled oximation.

Challenges include the handling of hygroscopic reagents (e.g., molecular sieves) and the need for inert atmospheres during reductions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Introduction of various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate has been investigated for its potential use in treating various neurological and psychiatric disorders. Its structural similarity to known pharmacological agents suggests that it may exhibit similar therapeutic effects.

  • Parkinson's Disease : The compound has been explored as a prodrug for levodopa, a standard treatment for Parkinson's disease. The synthesis of levodopa esters allows for improved bioavailability and reduced side effects compared to traditional formulations .
  • Cognitive Disorders : Research indicates that derivatives of this compound could be beneficial in treating cognitive impairments associated with conditions such as schizophrenia and attention deficit disorders. The mechanism is believed to involve modulation of neurotransmitter systems, particularly dopamine pathways .

Case Study 1: Levodopa Prodrug Development

A study focused on developing a levodopa prodrug using this compound demonstrated enhanced absorption characteristics in preclinical models. The prodrug exhibited improved solubility and stability, leading to better therapeutic outcomes compared to traditional levodopa formulations .

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal highlighted the neuroprotective effects of compounds related to this compound. In vitro studies showed that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases beyond Parkinson's .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 2,6-difluorophenyl substitution distinguishes this compound from analogs like ethyl 2-amino-4-(3,5-difluorophenyl)propanoate (C₂₀H₂₁F₂NO₄), where fluorine atoms occupy the 3,5-positions on the aromatic ring . Fluorine’s electronegativity also increases the compound’s polarity, improving solubility in polar solvents relative to non-fluorinated analogs.

Halogen Substitution: Fluorine vs. Chlorine

Replacing fluorine with chlorine in the aromatic ring, as in ethyl 2-amino-3-(2,6-dichlorophenyl)propanoate (C₁₁H₁₃Cl₂NO₂, MW 262.13 g/mol), significantly alters physicochemical properties . Chlorine’s larger atomic radius and lower electronegativity reduce solubility in aqueous media but enhance lipophilicity, which may improve blood-brain barrier penetration. However, chlorine’s weaker hydrogen-bonding capacity could reduce crystalline stability compared to the fluorine analog.

Hydrochloride Salt Formation

The hydrochloride salt form of related compounds, such as ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride, is noted for enhanced stability and solubility in pharmaceutical formulations . Protonation of the amino group in acidic environments likely improves bioavailability, a critical factor for drug candidates.

Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, structurally similar 4H-pyran derivatives synthesized via MCRs exhibit antimicrobial, antidepressant, and enzyme-inhibitory activities . The 2,6-difluorophenyl group in the target compound may confer analogous bioactivity, warranting further investigation.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes References
Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate C₁₁H₁₃F₂NO₂ (inferred) 237.23 2,6-difluorophenyl; amino-propanoate ester Potential enzyme inhibition (inferred)
Ethyl 2-amino-4-(3,5-difluorophenyl)propanoate C₂₀H₂₁F₂NO₄ 377.38 3,5-difluorophenyl; fused pyran ring Anticancer, antimicrobial (hypothetical)
Ethyl 2-amino-3-(2,6-dichlorophenyl)propanoate C₁₁H₁₃Cl₂NO₂ 262.13 2,6-dichlorophenyl; higher lipophilicity Improved BBB penetration (hypothetical)
Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂NO₂ 273.69 Protonated amino group; hydrochloride salt Enhanced solubility and stability

Biological Activity

Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an α-amino acid derivative. The presence of the difluorophenyl group significantly influences its electronic properties and biological interactions. The compound's structure can be represented as follows:

C12H14F2N1O2\text{C}_12\text{H}_{14}\text{F}_2\text{N}_1\text{O}_2

This structure facilitates various biochemical interactions, making it a candidate for studies related to neurotransmission and enzyme modulation.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes:

  • Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with biological macromolecules, enhancing its affinity for specific targets.
  • Hydrophobic Interactions : The difluorophenyl group promotes hydrophobic interactions, which can stabilize the binding of the compound to its targets.

These interactions suggest that the compound may influence synaptic transmission and neuronal excitability, potentially offering neuroprotective effects or modulating pathways associated with neurodegenerative diseases.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects. Notably:

  • Neurotransmitter Modulation : It has been observed that such compounds can act as neurotransmitter modulators in the central nervous system.
  • Potential Neuroprotective Effects : Studies suggest that derivatives could protect neurons from degeneration by influencing signaling pathways involved in neuroprotection.

Case Studies

  • Neuroprotective Studies : In a study examining the neuroprotective effects of similar compounds, it was found that they could mitigate neuronal cell death in models of oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease.
  • Enzyme Interaction Studies : Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, leading to altered metabolic responses .

Research Findings Summary

Study FocusFindings
Neurotransmitter ModulationCompounds exhibit significant interaction with neurotransmitter receptors, affecting synaptic transmission.
NeuroprotectionPotential to protect neuronal cells from oxidative stress-induced damage.
Enzyme InteractionModulates activity of metabolic enzymes, influencing biochemical pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 2,6-difluorophenyl precursors with ethyl glycinate derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Catalysts like palladium complexes may enhance efficiency in cross-coupling steps . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm the ethyl ester group (δ ~1.2 ppm for CH₃, ~4.1 ppm for CH₂), amino proton (δ ~1.5-2.5 ppm), and difluorophenyl aromatic signals (split doublets due to para-fluorine coupling) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ = 256.1) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (NH₂ stretching) .

Q. How should stability studies be designed to assess storage conditions for this compound?

  • Methodological Answer : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C), humidity (40-80% RH), and light exposure (UV/vis). Monitor purity via HPLC and degradation products (e.g., hydrolysis to free acid) over 6–12 months. Store in amber vials at –20°C under inert gas (argon) to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How does the biological activity of this compound compare to structurally related analogs?

  • Methodological Answer : Compare enzyme inhibition (e.g., serine hydrolases) and antimicrobial activity (MIC assays against Gram+/Gram– bacteria) with analogs like Ethyl 3-(4-fluorophenyl)propanoate. Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, while ester groups improve membrane permeability . For example, difluorophenyl derivatives show 2–3× higher enzyme inhibition than chlorophenyl analogs due to increased lipophilicity (logP ~2.8 vs. ~2.2) .

Q. What structural modifications could enhance the compound’s pharmacological properties, and how are these prioritized?

  • Methodological Answer :

  • Substituent Effects : Replace the ethyl ester with methyl or tert-butyl esters to modulate hydrolysis rates. Introduce electron-withdrawing groups (e.g., NO₂) at the phenyl ring to enhance electrophilic interactions .
  • Chirality : Resolve enantiomers via chiral HPLC and compare activity; (S)-enantiomers often exhibit higher target affinity due to stereospecific binding .
  • Computational Screening : Use DFT or molecular docking (AutoDock Vina) to predict binding energies with target proteins (e.g., kinases) before synthesis .

Q. How can computational methods elucidate the compound’s interaction mechanisms with biological targets?

  • Methodological Answer :

  • Docking Studies : Model interactions with enzyme active sites (e.g., CYP450) using PDB structures (e.g., 4D7A). Fluorine atoms may form halogen bonds with backbone carbonyls .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR : Develop regression models correlating substituent parameters (Hammett σ, π) with IC₅₀ values from enzyme assays .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting antimicrobial activity)?

  • Methodological Answer :

  • Replicate Experiments : Standardize assay conditions (e.g., Mueller-Hinton broth for MIC tests, 37°C, 18–24 hrs) .
  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual solvents) affecting activity .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected microbial targets (e.g., dihydrofolate reductase) .

Q. What derivatization strategies are viable for creating analogs with improved solubility or bioavailability?

  • Methodological Answer :

  • Prodrug Design : Convert the ester to a phosphate or glycoside derivative for enhanced aqueous solubility .
  • Amino Group Modifications : Acylate the amine with succinimide or PEG groups to reduce renal clearance .
  • Co-crystallization : Screen with co-formers (e.g., citric acid) to improve dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.